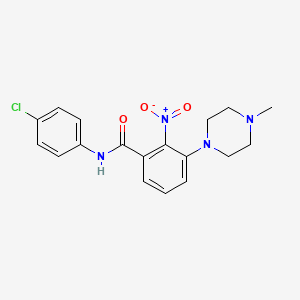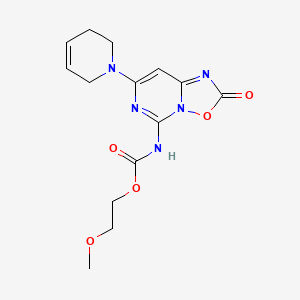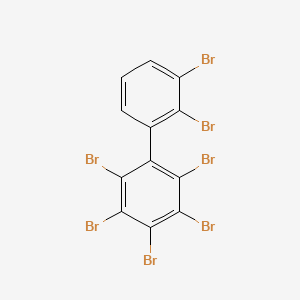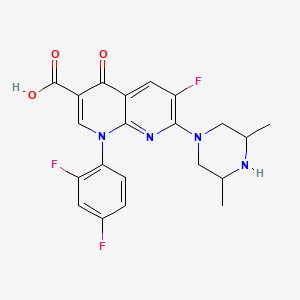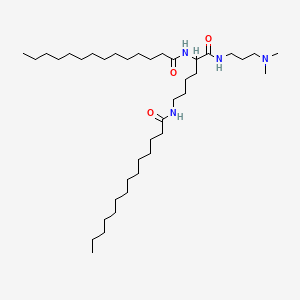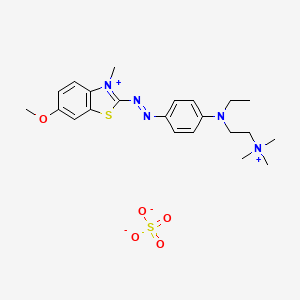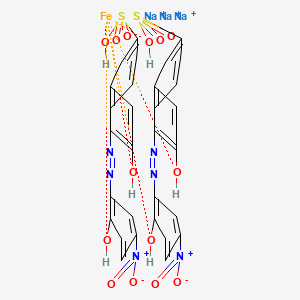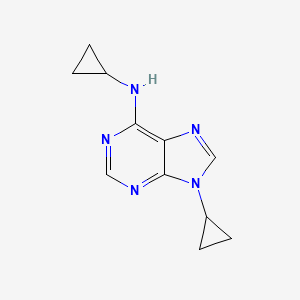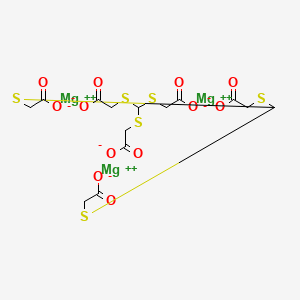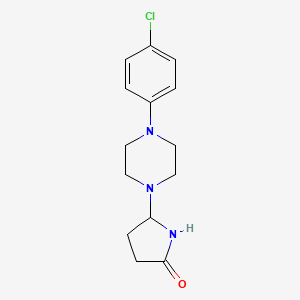
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method includes the use of a nucleophilic substitution reaction where 4-chlorophenylpiperazine reacts with a halogenated pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidinone.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as anxiety and depression .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it valuable for various chemical manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The compound binds to receptors in these pathways, altering their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 4-(4-Chlorophenyl)Imidazole
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
- 4-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to these similar compounds, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combined piperazine and pyrrolidinone structure. This dual functionality allows for a broader range of chemical reactions and biological activities. Additionally, its specific substitution pattern on the piperazine ring enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development .
Propiedades
Número CAS |
91703-09-2 |
|---|---|
Fórmula molecular |
C14H18ClN3O |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
Clave InChI |
RRFVAEJDATUHIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



